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Compound of Interest

Compound Name: Retinoic acid ethyl ester-d5

Cat. No.: B12427644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Retinoic acid ethyl ester-d5 is a deuterated analog of retinoic acid ethyl ester, commonly

utilized as an internal standard in quantitative mass spectrometry-based bioanalytical assays.

Its stable isotope label allows for precise and accurate quantification of endogenous or

administered retinoic acid and its esters in complex biological matrices, correcting for variations

in sample preparation and instrument response. Understanding its fragmentation pattern is

crucial for developing robust and sensitive LC-MS/MS methods. These application notes

provide a detailed overview of the mass spectrometric behavior of Retinoic acid ethyl ester-
d5, along with comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern
The analysis of Retinoic acid ethyl ester-d5 is typically performed using a triple quadrupole

mass spectrometer operating in positive ionization mode, with either Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] Positive ion APCI has been

noted to be highly sensitive for retinoic acid analysis.[2] Upon introduction into the mass

spectrometer, the molecule is protonated to form the precursor ion [M+H]⁺. The molecular

formula for all-trans-Retinoic Acid-d5 Ethyl Ester is C₂₂H₂₇D₅O₂, with a molecular weight of
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approximately 333.52 Da.[3] The protonated precursor ion is therefore observed at a mass-to-

charge ratio (m/z) of approximately 334.5.

Collision-induced dissociation (CID) of the precursor ion in the collision cell (Q2) of the mass

spectrometer leads to the formation of characteristic product ions. The fragmentation is

influenced by the ethyl ester group and the polyene chain of the retinoid structure. Based on

the fragmentation of similar compounds like all-trans-retinoic acid (atRA) and its deuterated

form (atRA-d5), a plausible fragmentation pathway can be proposed.[1][2]

A primary fragmentation event for ethyl esters is the neutral loss of ethene (C₂H₄, 28 Da),

resulting in a fragment corresponding to the protonated retinoic acid-d5. Another potential loss

is that of ethanol (C₂H₅OH, 46 Da). Subsequent fragmentation of the retinoid backbone leads

to further product ions. For non-deuterated atRA (precursor m/z 301.1), a major product ion is

observed at m/z 205.0.[2] For atRA-d5, a key fragment is seen at approximately m/z 126.8.[1]

Quantitative Data Summary
The following table summarizes the key mass transitions for Retinoic acid ethyl ester-d5 in a

typical LC-MS/MS experiment. These transitions are suitable for developing a Multiple Reaction

Monitoring (MRM) assay.
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Parameter Value (m/z) Description Role in Assay

Precursor Ion [M+H]⁺ ~334.5

Protonated molecule

of Retinoic acid ethyl

ester-d5

Q1 Precursor

Product Ion 1 ~306.5

[M+H - C₂H₄]⁺: Loss

of ethene from the

ethyl ester group

Quantifier

Product Ion 2 ~288.5

[M+H - C₂H₅OH]⁺:

Loss of ethanol from

the ethyl ester group

Qualifier

Product Ion 3 ~210.0

Fragmentation of the

polyene backbone

(analogous to the m/z

205 fragment of atRA)

Qualifier

Product Ion 4 ~126.8

Fragment from the

cyclohexene ring and

side chain, retaining

the deuterium labels

Qualifier

Note: The exact m/z values and their relative intensities may vary slightly depending on the

specific mass spectrometer and optimized collision energies.

Experimental Protocols
Stock and Working Solution Preparation
Materials:

all-trans-Retinoic Acid-d5 Ethyl Ester (purity >98%)

LC-MS grade dimethyl sulfoxide (DMSO)

LC-MS grade methanol

Amber glass vials to protect from light[1]
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Procedure:

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of all-trans-Retinoic Acid-d5

Ethyl Ester and dissolve it in 1 mL of DMSO in an amber vial. Vortex until fully dissolved.

Store at -80°C.

Working Solutions: Prepare a series of working solutions by diluting the stock solution with

methanol. For use as an internal standard in a calibration curve, a typical concentration

might be in the range of 100-1000 ng/mL, depending on the expected concentration of the

analyte. All solutions should be stored in amber vials at -20°C when not in use.

Sample Preparation from Plasma (Protein Precipitation
and Liquid-Liquid Extraction)
This protocol is adapted from methods used for the extraction of retinoic acid from biological

matrices.[1]

Materials:

Human plasma

Internal standard working solution (e.g., 500 pg/mL in methanol)

Methanol (ice-cold)

10 M Hydrochloric acid (HCl)

Hexane

Ethyl acetate

Microcentrifuge tubes (amber or covered in foil)

Nitrogen evaporator

Procedure:
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To 200 µL of plasma in an amber microcentrifuge tube, add 10 µL of the internal standard

working solution.

Add 5 µL of 10 M HCl to acidify the sample. Vortex briefly.

Add 400 µL of ice-cold methanol for protein precipitation. Vortex for 30 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new amber tube.

Add 300 µL of hexane and 300 µL of ethyl acetate to the supernatant. Vortex for 10 seconds.

Allow the mixture to stand for 20 minutes at 4°C in the dark to facilitate phase separation.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Carefully transfer the upper organic phase to a clean amber tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room

temperature.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water

with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method
Instrumentation:

HPLC system (e.g., Agilent 1100 series or equivalent)[1]

Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura or equivalent)[4]

Liquid Chromatography Conditions:
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Parameter Value

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

3 µm particle size)[1]

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Methanol

Gradient
0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min:

95% B; 10.1-12 min: 50% B

Flow Rate 0.3 mL/min

Injection Volume 10 µL

Column Temperature 25°C

Mass Spectrometry Conditions:

Parameter Value

Ionization Source ESI or APCI, Positive Ion Mode[1]

Ion Spray Voltage 4500 V

Source Temperature 450°C

MRM Transitions
See table in "Quantitative Data Summary"

section

Collision Gas Nitrogen or Argon

Collision Energy Optimize for each transition (typically 15-30 eV)

Dwell Time 100-200 ms

Visualizations
Experimental Workflow
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Sample Preparation
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Caption: Workflow for the quantitative analysis of retinoids.
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Proposed Fragmentation Pathway

Retinoic Acid Ethyl Ester-d5
[M+H]⁺

m/z ~334.5

[M+H - C₂H₄]⁺
m/z ~306.5

- C₂H₄ (Ethene)

[M+H - C₂H₅OH]⁺
m/z ~288.5

- C₂H₅OH (Ethanol)

Backbone Fragment
m/z ~210.0

- Further Fragmentation

Ring Fragment
m/z ~126.8

- Further Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12427644#mass-spectrometry-fragmentation-
pattern-of-retinoic-acid-ethyl-ester-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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